molecular formula C9H6BrClN2 B8770092 5-Bromo-7-chloroquinolin-8-amine CAS No. 1215767-85-3

5-Bromo-7-chloroquinolin-8-amine

Cat. No.: B8770092
CAS No.: 1215767-85-3
M. Wt: 257.51 g/mol
InChI Key: KXURWWAXSORLJY-UHFFFAOYSA-N
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Description

5-Bromo-7-chloroquinolin-8-amine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of amino, bromo, and chloro substituents on the quinoline ring enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloroquinolin-8-amine typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes the bromination and chlorination of quinoline followed by amination. For instance, the bromination of 8-nitroquinoline with N-bromosuccinimide (NBS) followed by reduction and chlorination can yield this compound .

Industrial Production Methods: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: Halogen atoms (bromo and chloro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and amines are used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

5-Bromo-7-chloroquinolin-8-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and antiviral activities.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloroquinolin-8-amine involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in critical biological processes, such as DNA replication and protein synthesis .

Comparison with Similar Compounds

    8-Aminoquinoline: Lacks the bromo and chloro substituents, making it less reactive.

    5-Bromo-8-chloroquinoline: Lacks the amino group, reducing its potential for biological interactions.

    7-Chloroquinoline: Lacks both the amino and bromo groups, limiting its reactivity and applications.

Uniqueness: 5-Bromo-7-chloroquinolin-8-amine is unique due to the presence of all three substituents (amino, bromo, and chloro) on the quinoline ring. This combination enhances its reactivity and potential for various applications in chemistry, biology, and medicine .

Properties

CAS No.

1215767-85-3

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

5-bromo-7-chloroquinolin-8-amine

InChI

InChI=1S/C9H6BrClN2/c10-6-4-7(11)8(12)9-5(6)2-1-3-13-9/h1-4H,12H2

InChI Key

KXURWWAXSORLJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)N)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 8-amino-5-bromoquinoline (440 mg, 1.97 mmol) in CH3CN (39 mL) was added N-chlorosuccinimide (250 mg, 1.87 mmol). The mixture was stirred at 75° C. until no further conversion of the starting material was observed by LC/MS and TLC analysis. The mixture was allowed to cool to room temperature then concentrated. The residue was dissolved in EtOAc, then washed with water (2×50 mL) then saturated NaCl (aq) (50 mL). The organic phase was dried over Na2SO4, filtered, then concentrated. The residue was purified by silica gel chromatography eluting with 15% EtOAc/hexanes to afford the title compound as a solid: 1H NMR (500 MHz, CDCl3): δ 8.81 (dd, J=1.4, 4.1 Hz, 1H) 8.43 (dd, J=1.4, 8.5 Hz, 1H), 7.71 (s, 1H), 7.51 (dd, J=4.1, 8.5 Hz, 1H); LC6: 4.27 min. (M+H) 259.
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One

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